molecular formula C20H14BrNO2 B11566867 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate

Cat. No.: B11566867
M. Wt: 380.2 g/mol
InChI Key: HJQCLMUFGOSNDT-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate is a synthetic compound with potential applications in various fields of research and industry. It is characterized by the presence of a bromophenyl group and an imino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate typically involves the reaction of 4-bromobenzaldehyde with 4-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography or distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl benzoate derivatives.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl benzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present.

Properties

Molecular Formula

C20H14BrNO2

Molecular Weight

380.2 g/mol

IUPAC Name

[4-[(4-bromophenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C20H14BrNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H

InChI Key

HJQCLMUFGOSNDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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